molecular formula C11H19NO4 B2644480 3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid CAS No. 1638772-03-8

3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid

カタログ番号 B2644480
CAS番号: 1638772-03-8
分子量: 229.276
InChIキー: VSQSBIHMGOYUDW-LUHQIEFSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C11H19NO4. It contains a cyclobutane ring, which is a type of cycloalkane . Cycloalkanes are hydrocarbons with one or more rings of carbon atoms . The exact 3D structure would need to be determined by techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 425.7±30.0 °C and a predicted density of 1.145±0.06 g/cm3 . It is also predicted to have a pKa value of 3.40±0.10, indicating that it can act as a weak acid .

科学的研究の応用

Imaging and Diagnosis

The compound, specifically as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), has been explored for its potential in nuclear medicine imaging. Labeled with fluorine-18, it has demonstrated tumor-avid characteristics, indicating its application in localizing tumors. For instance, studies have shown that [18F]FACBC exhibits significant uptake in brain tumors, showing potential as a PET tracer for tumor imaging. This has been demonstrated through comparative studies with [18F]2-fluorodeoxyglucose (FDG) in rat brain gliosarcoma models and human PET studies on patients with glioblastoma multiforme. The uptake of [18F]FACBC in tumors compared to normal brain tissue suggests its potential utility in delineating tumor boundaries and enhancing diagnostic accuracy in oncology (Shoup et al., 1999).

Cancer Treatment and Management

The application extends to the management and treatment of cancer, particularly in identifying metastatic lesions. For instance, a phase IIa clinical trial of trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid (anti-18F-FACBC) in metastatic prostate cancer demonstrated that this compound is safe for patients and has the potential to delineate primary prostate lesions and metastases. This suggests its role not only in diagnosis but also in the precise targeting of cancer treatment, helping to inform therapeutic decisions (Inoue et al., 2014).

Radiation Dosimetry and Safety Assessment

The compound has also been studied for its biodistribution and radiation dosimetry characteristics in humans, crucial for assessing the safety of radiolabeled compounds used in imaging. Studies indicate favorable dosimetry profiles with low bladder excretion rates and significant uptake in organs like the pancreas and liver. This supports its use in PET imaging and its potential for wider clinical applications, given the acceptable levels of radiation exposure for patients (Nye et al., 2007).

将来の方向性

The future directions for research on this compound could involve further exploration of its unique structure and potential applications. For example, it could be used in the preparation of modified macromolecular scaffolds for drug delivery, as suggested by one source .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid' involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methylpropan-2-ol", "cyclobutane-1,2-dicarboxylic acid", "ammonia", "sodium hydroxide", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 2-methylpropan-2-ol to 2-methylpropan-2-yl acetate using acetic anhydride and acetic acid as a catalyst.", "Step 2: Reduction of 2-methylpropan-2-yl acetate to 2-methylpropan-2-ol using sodium borohydride as a reducing agent.", "Step 3: Conversion of cyclobutane-1,2-dicarboxylic acid to cyclobutane-1-carboxylic acid using hydrochloric acid and water.", "Step 4: Conversion of cyclobutane-1-carboxylic acid to 3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid using ammonia, sodium hydroxide, and 2-methylpropan-2-ol as a solvent." ] }

CAS番号

1638772-03-8

製品名

3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid

分子式

C11H19NO4

分子量

229.276

IUPAC名

3-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)8(12)6-4-7(5-6)9(13)14/h6-8H,4-5,12H2,1-3H3,(H,13,14)

InChIキー

VSQSBIHMGOYUDW-LUHQIEFSSA-N

SMILES

CC(C)(C)OC(=O)C(C1CC(C1)C(=O)O)N

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。